Ethyl 2-[3,4-dibenzoyloxy-5-(benzoyloxymethyl)oxolan-2-yl]-1,3-thiazole-4-carboxylate
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Overview
Description
Synthesis Analysis
Synthesis of related ethyl thiazole carboxylate derivatives involves multi-step chemical reactions that typically start from precursors such as ethyl thiophene-2-carboxylate, which undergoes further functionalization and cyclization reactions. For instance, the synthesis of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates from ethyl thiophene-2-carboxylate precursors involves reactions with mercapto acetic acid and condensation with substituted phenyl phosphoro dichloridates (Spoorthy et al., 2021).
Molecular Structure Analysis
Molecular structure analysis, often determined by X-ray crystallography, provides insights into the arrangement of atoms within the molecule. The crystal structure of related compounds can reveal information about the molecular geometry, hydrogen bonding, and the overall 3D arrangement of the molecule. For example, the crystal structure of ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate shows significant hydrogen bonding that plays a crucial role in crystal packing (Yeong et al., 2018).
Chemical Reactions and Properties
The reactivity of such compounds can vary widely depending on the substituents present on the thiazole ring and the surrounding functional groups. They can undergo various chemical reactions, including nucleophilic substitutions, cyclizations, and condensations to form a range of heterocyclic compounds with potential biological activities. For instance, the synthesis of diastereomeric ethyl 1-benzoyl-6-(bromomethyl)-2,2,2,4-tetraphenyl-3,7-dioxa-2λ5-phosphabicyclo[3.2.0]hept-4-ene-6-carboxylate from dibenzoylacetylene and ethyl 3-bromopyruvate highlights the complex reactivity of these compounds (Yavari & Alizadeh, 2004).
Scientific Research Applications
Synthesis and Characterization
A notable area of research involves the synthesis and characterisation of ethyl-based thiazole carboxylate derivatives. These compounds are synthesized through various chemical reactions, including the interaction of ethyl-based precursors with other chemical entities under specified conditions. The structural elucidation of these compounds is achieved through advanced spectroscopic techniques, ensuring the accurate determination of their chemical makeup.
For instance, the synthesis of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates involves a series of reactions starting from ethyl 3-((3,4-dimethoxybenzylidene)amino) thiophene-2-carboxylate, leading to the formation of various analogues with established structures confirmed by NMR, IR, Mass spectral data, and elemental analysis. These compounds were further evaluated for their anti-microbial activities, showcasing the intersection of synthetic chemistry and biological applications (Spoorthy, Kumar, Rani, & Ravindranath, 2021).
Safety And Hazards
properties
IUPAC Name |
ethyl 2-[3,4-dibenzoyloxy-5-(benzoyloxymethyl)oxolan-2-yl]-1,3-thiazole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H27NO9S/c1-2-38-32(37)23-19-43-28(33-23)27-26(42-31(36)22-16-10-5-11-17-22)25(41-30(35)21-14-8-4-9-15-21)24(40-27)18-39-29(34)20-12-6-3-7-13-20/h3-17,19,24-27H,2,18H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XECDFVFKACIIQM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C2C(C(C(O2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H27NO9S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30318140 |
Source
|
Record name | ethyl 2-[3,4-dibenzoyloxy-5-(benzoyloxymethyl)oxolan-2-yl]-1,3-thiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30318140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
601.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[3,4-dibenzoyloxy-5-(benzoyloxymethyl)oxolan-2-yl]-1,3-thiazole-4-carboxylate | |
CAS RN |
60084-09-5 |
Source
|
Record name | NSC326396 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=326396 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ethyl 2-[3,4-dibenzoyloxy-5-(benzoyloxymethyl)oxolan-2-yl]-1,3-thiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30318140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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